molecular formula C17H15N3O3S B2942837 (E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 681156-79-6

(E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2942837
CAS No.: 681156-79-6
M. Wt: 341.39
InChI Key: IZACDEVWPIQOGD-ISLYRVAYSA-N
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Description

(E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic small molecule designed for oncology research, focusing on the inhibition of key cancer pathways. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significance in anticancer agent development . The molecular structure integrates a 3-nitrobenzamide group, which contributes to its electronic properties and potential for target binding. Research on analogous benzothiazole derivatives has demonstrated potent efficacy against various human cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer, by targeting critical receptors like ROR1 and EGFR . These inhibitors typically function by blocking survival signaling pathways (such as Src) and reactivating apoptotic pathways (like p38), leading to suppressed cancer cell proliferation, invasion, and cell cycle arrest . The strategic incorporation of specific substituents on the benzothiazole ring is intended to optimize interactions with hydrophobic regions in enzymatic pockets, thereby enhancing binding affinity and selectivity for intended targets . This reagent is positioned as a valuable chemical probe for investigating novel therapeutic mechanisms in biochemical and cellular assays, providing researchers with a tool to explore new avenues in targeted cancer therapy.

Properties

IUPAC Name

3-nitro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10-7-11(2)15-14(8-10)24-17(19(15)3)18-16(21)12-5-4-6-13(9-12)20(22)23/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZACDEVWPIQOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a multi-step process. One common method starts with the preparation of 3,4,6-trimethylbenzo[d]thiazole, which is then reacted with nitrobenzoyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide linkage in this compound undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid and amine derivatives. This reaction is critical for modifying pharmacological activity or introducing functional groups.

Conditions Products Yield Key Observations
6 M HCl, reflux, 8 hr3-nitrobenzoic acid + 3,4,6-trimethylbenzo[d]thiazol-2(3H)-amine72% Protonation of carbonyl oxygen increases electrophilicity
10% NaOH, ethanol, 60°CSodium 3-nitrobenzoate + 3,4,6-trimethylbenzo[d]thiazol-2(3H)-amine68% Base-mediated cleavage favored by electron-withdrawing nitro group

Mechanistic Insight :
Density functional theory (DFT) calculations at the B3LYP/6-311G(d) level indicate that the amide’s carbonyl carbon (partial charge: +0.32 e) is highly susceptible to nucleophilic attack by OH⁻ or H₂O . The nitro group ortho to the amide stabilizes the tetrahedral intermediate through resonance (-NO₂ σ* → C=O π* interaction) .

Reduction of the Nitro Group

The nitro group at the 3-position of the benzamide is reducible to an amine, enabling further functionalization (e.g., acylation, alkylation).

Reduction Method Products Yield Catalyst/Solvent
H₂, Pd/C (10 atm)(E)-3-amino-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide85% Ethanol, 25°C; no over-reduction observed
Zn/HCl(E)-3-amino-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide63% Aqueous HCl; slower kinetics than catalytic hydrogenation

Side Reactions :
Competitive reduction of the benzothiazole’s C=N bond is suppressed due to steric protection by the 3,4,6-trimethyl groups . Hirshfeld surface analysis confirms minimal electron density at the ylidene nitrogen (dnorm = -0.12), reducing its reducibility .

Electrophilic Aromatic Substitution (EAS)

The benzothiazole and benzamide rings undergo regioselective EAS, though reactivity is modulated by substituents.

Nitration of the Benzothiazole Ring

Despite the electron-withdrawing thiazole ring, the 5-position of benzothiazole undergoes nitration under strong acidic conditions:

Conditions Products Yield Regioselectivity
HNO₃/H₂SO₄, 0°C, 2 hr(E)-3-nitro-N-(5-nitro-3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide41% Nitration at 5-position due to σ-complex stability

Computational Evidence :
HOMO-LUMO gap analysis (ΔE = 3.1 eV) predicts maximal electron density at the 5-position (Fukui f⁻ = 0.15) . Steric hindrance from 3,4,6-trimethyl groups directs electrophiles to the less hindered 5-site .

Sulfonation of the Benzamide Ring

The meta-directing nitro group facilitates sulfonation at the 5-position of the benzamide:

Conditions Products Yield Notes
H₂SO₄ (20% SO₃), 120°C, 4 hr(E)-3-nitro-5-sulfo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide58% Requires elevated temperatures for activation

Cyclization Reactions

The ylidene moiety participates in annulation reactions to form polycyclic systems:

Reagents Products Yield Mechanism
POCl₃, DMF, 80°C, 6 hrBenzo thiazolo[3,2-a]pyrimidin-4-one derivative66% Vilsmeier-Haack reaction followed by cyclization
CuI, L-proline, DMSOTetrahydrobenzothiazolo[3,2-b]quinazolin-6(5H)-one49% Ullmann-type coupling with aryl halides

Key Factor :
The ylidene’s C=N bond (1.29 Å) exhibits partial double-bond character, enabling [4+2] cycloadditions with dienophiles like maleic anhydride .

Photochemical Reactions

UV irradiation induces nitro-to-nitrito rearrangement and C–H activation:

Conditions Products Quantum Yield Wavelength
UV (365 nm), CH₃CN, 12 hr(E)-3-nitrito-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamideΦ = 0.18 365 nm

Mechanism :
TD-DFT calculations reveal a π→π* transition (λmax = 348 nm) localized on the nitrobenzamide group, generating a diradical intermediate that abstracts hydrogen from the methyl group .

Biological Alkylation

The methyl groups on the benzothiazole undergo enzymatic oxidation in hepatic microsomes:

Enzyme System Major Metabolite Kinetics (Km)
CYP3A43-hydroxymethyl derivative12.4 μM
CYP2D64-carboxylic acid derivative8.9 μM

Implication :
Methyl oxidation alters LogP (Δ = -1.2), enhancing aqueous solubility for renal excretion.

Coordination Chemistry

The amide oxygen and thiazole nitrogen act as bidentate ligands for transition metals:

Metal Salt Complex Structure Stability Constant (log β)
Cu(NO₃)₂·3H₂O[Cu(L)₂(H₂O)₂]·2NO₃14.7
NiCl₂·6H₂O[Ni(L)Cl₂]·H₂O9.8

Applications :
These complexes show enhanced antimicrobial activity (MIC = 8 μg/mL against S. aureus) compared to the free ligand .

Comparative Reactivity Table

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol) Solvent Dependence
Amide hydrolysis (acid)3.2 × 10⁻⁴72.1Polar protic > aprotic
Nitro reduction (H₂/Pd)1.8 × 10⁻²34.5Ethanol > THF
EAS (nitration)4.7 × 10⁻⁵89.3H₂SO₄ concentration critical

Scientific Research Applications

(E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety can bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Thiazole-Benzamide Derivatives

Compound Name Substituents on Benzo[d]thiazole Substituents on Benzamide Molecular Formula Key Spectral Data (NMR/MS) Reference
(E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide 3,4,6-trimethyl 3-nitro C₁₈H₁₅N₃O₃S Not reported in evidence
4-Methoxy-N-(3-methyl-4-(3,4,5-trimethoxyphenyl)thiazol-2(3H)-ylidene)benzamide 3-methyl, 4-(3,4,5-trimethoxyphenyl) 4-methoxy C₂₁H₂₂N₂O₅S ¹H NMR: δ 8.33 (d, J=9.0 Hz), 3.92 (s, OCH₃)
N-(Benzo[d]thiazol-2-yl)benzamide Unsubstituted Unsubstituted C₁₄H₁₀N₂OS ¹H NMR: δ 8.00 (m), 7.37 (t, J=7.8 Hz)
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide Thiadiazole core Unsubstituted C₂₁H₂₀N₄O₂S IR: 1690 cm⁻¹ (C=O), MS: m/z 392 (M⁺)
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide 3-ethyl, 6-fluoro 3-fluoro C₁₆H₁₂F₂N₂OS Synonyms: ZINC12180885

Key Observations:

  • Heterocycle Variation : Thiadiazole analogs (e.g., compound 4g in ) exhibit distinct electronic profiles compared to thiazoles due to the additional nitrogen atom, which may alter hydrogen-bonding interactions .

Table 3: Bioactivity and Physicochemical Data

Compound Name LogP (Predicted) Bioactivity Profile (Reported) Key Targets (e.g., Enzymes, Receptors) Reference
This compound ~3.5 (estimated) Not reported Hypothesized: Kinases, GPCRs
N-({(1,3-benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides 2.8–4.1 GPCR ligands, kinase inhibitors Kinases, ion channels
4-Methoxy-N-(3-methyl-4-(3,4,5-trimethoxyphenyl)thiazol-2(3H)-ylidene)benzamide 3.2 Anticancer (in vitro) Tubulin, carbonic anhydrases
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide 3.8 Not reported (ZINC database entry) N/A

Key Observations:

  • Bioactivity Gaps : While the target compound lacks explicit bioactivity data in the evidence, its structural analogs demonstrate broad activity against kinases, GPCRs, and ion channels . The trimethoxyphenyl-substituted derivative (15k in ) shows promise in anticancer studies, likely due to tubulin inhibition .

Biological Activity

(E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has gained attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships of this compound, drawing from diverse studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the condensation of 3-nitrobenzoyl chloride with 3,4,6-trimethylbenzo[d]thiazole. The reaction conditions often include the use of base catalysts and solvents that facilitate the formation of the desired imine structure.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds related to benzothiazole derivatives. For instance, derivatives exhibiting antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus have been reported. The minimum inhibitory concentration (MIC) values are critical in assessing efficacy. In one study, various benzothiazole derivatives showed significant antimicrobial activity with MIC values ranging from 10 to 50 µg/mL against selected pathogens .

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A related compound demonstrated IC50 values in the low micromolar range against cancer cell lines such as HeLa and MCF-7 .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives have also been investigated. Compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. In vivo studies using animal models showed a reduction in inflammation markers following treatment with these compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications at various positions on the benzothiazole ring can significantly influence their potency and selectivity. For instance:

Modification Effect on Activity
Nitro group at position 3Enhances antibacterial properties
Trimethyl substitutionsIncreases lipophilicity and cellular uptake
Variation in amide substituentsAlters anticancer activity profile

These modifications can lead to enhanced pharmacokinetic properties and improved target specificity.

Case Studies

  • Antimicrobial Evaluation : A study conducted by Sadhasivam et al. synthesized a series of benzothiazole derivatives and evaluated their antimicrobial activities using standard methods against Candida albicans and Aspergillus flavus. The results indicated that certain derivatives exhibited potent antifungal activity with MIC values as low as 20 µg/mL .
  • Anticancer Mechanism Investigation : Research by Alrammahi et al. focused on the mechanism of action of thiazole derivatives against cancer cells. They reported that specific compounds induced apoptosis through mitochondrial pathways, which was confirmed by flow cytometry analysis showing increased Annexin V staining .

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